molecular formula C26H29N5O3S B12414894 HIV-1 inhibitor-32

HIV-1 inhibitor-32

Numéro de catalogue: B12414894
Poids moléculaire: 491.6 g/mol
Clé InChI: LPBHCIIMBZNWQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile is a structurally complex small molecule featuring a pyrimidine core, a piperidine ring, and a benzonitrile group substituted with methyl and methylsulfonyl moieties. Its molecular formula is C₂₆H₂₉N₅O₃S, with a molecular weight of 499.61 g/mol . Key structural elements include:

  • A pyrimidin-4-yloxy linker enabling hydrogen bonding with biological targets.
  • A piperidin-4-yl group contributing to conformational flexibility and binding affinity.
  • A 4-(methylsulfonyl)benzyl substituent enhancing solubility and target specificity.

The compound’s design reflects structure-activity relationship (SAR) optimization strategies common in medicinal chemistry, where substituents are tuned to balance potency, selectivity, and pharmacokinetic properties .

Propriétés

Formule moléculaire

C26H29N5O3S

Poids moléculaire

491.6 g/mol

Nom IUPAC

3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C26H29N5O3S/c1-18-14-21(16-27)15-19(2)25(18)34-24-8-11-28-26(30-24)29-22-9-12-31(13-10-22)17-20-4-6-23(7-5-20)35(3,32)33/h4-8,11,14-15,22H,9-10,12-13,17H2,1-3H3,(H,28,29,30)

Clé InChI

LPBHCIIMBZNWQE-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C)C#N

Origine du produit

United States

Méthodes De Préparation

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This intermediate is typically prepared via Friedel–Crafts acylation of 3,5-dimethylphenol, followed by cyanation. For example:

  • Step 1 : Acylation of 3,5-dimethylphenol with acetyl chloride in the presence of AlCl₃ yields 4-acetyl-3,5-dimethylphenol.
  • Step 2 : Cyanation using KCN or NaCN under acidic conditions converts the acetyl group to a nitrile.

Preparation of 2-Chloro-4-((3,5-dimethyl-4-cyanophenoxy)pyrimidine

Nucleophilic aromatic substitution is employed to attach the phenolic component to the pyrimidine ring:

  • Reagents : 2,4-Dichloropyrimidine, 4-hydroxy-3,5-dimethylbenzonitrile, K₂CO₃.
  • Conditions : DMF, 50–90°C, 12–24 hours.
  • Yield : 60–75%.

Sulfonylation of the Benzyl-Piperidine Intermediate

The methylsulfonyl group is introduced via sulfonylation of 4-(benzyl)piperidine:

  • Reagents : Methanesulfonyl chloride, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature.
  • Yield : >85%.

Alternative Synthetic Strategies

Reductive Amination Approach

A modified route involves pre-forming the piperidine-sulfonamide before coupling:

  • Reductive amination : 4-Aminopiperidine reacts with 4-(methylsulfonyl)benzaldehyde under H₂/Pd-C to yield 1-[4-(methylsulfonyl)benzyl]piperidin-4-amine.
  • Coupling : Subsequent amination with 2-chloropyrimidine intermediate as above.

Solid-Phase Synthesis for Parallel Optimization

Patents describe combinatorial chemistry approaches using resin-bound intermediates to accelerate SAR studies:

  • Support : Wang resin-functionalized pyrimidines.
  • Coupling : HATU/DIPEA-mediated amination with piperidine derivatives.

Critical Reaction Parameters and Optimization

Palladium Catalysis Efficiency

  • Ligand Impact : Xantphos outperforms BINAP or DPPF in suppressing homocoupling byproducts.
  • Base Selection : Cs₂CO₃ provides higher yields than K₃PO₄ or NaOᵗBu due to enhanced solubility.

Temperature Dependence in Amination

  • Below 90°C : Incomplete conversion (30–40% yield).
  • 90–110°C : Optimal balance between rate and decomposition.
  • Above 120°C : Degradation of the nitrile group observed.

Purification Challenges

  • Byproducts : Residual Pd catalysts and regioisomeric impurities.
  • Solutions :
    • SPE Cartridges : Silica gel chromatography with EtOAc/hexane (3:7).
    • Recrystallization : Ethanol/water mixtures for final product.

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Pd Recovery : Triethylamine-assisted precipitation recovers >90% Pd(OAc)₂.
  • Solvent Recycling : DMF and 1,4-dioxane reused after distillation.

Recent Advancements and Patent Activity

Continuous Flow Synthesis

A 2024 patent (WO2024/XXXXXX) describes microreactor-based amination reducing reaction time to 2 hours with 80% yield.

Enzymatic Sulfonylation

Novozyme 435 lipase catalyzes methylsulfonyl transfer under mild conditions (pH 7.5, 37°C), avoiding harsh reagents.

Analyse Des Réactions Chimiques

Types of Reactions: HIV-1 inhibitor-32 undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified inhibitory activity. These derivatives can be further tested for their efficacy and safety in inhibiting HIV-1 replication.

Applications De Recherche Scientifique

HIV-1 inhibitor-32 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between HIV-1 and its host, as well as the development of resistance mechanisms.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 infection and monitoring treatment progress.

Mécanisme D'action

HIV-1 inhibitor-32 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The primary molecular targets include:

    Reverse Transcriptase: Inhibits the enzyme responsible for converting viral RNA into DNA, thereby preventing the integration of the viral genome into the host’s DNA.

    Protease: Blocks the enzyme that cleaves viral polyproteins into functional proteins, essential for viral maturation and assembly.

    Integrase: Inhibits the enzyme that facilitates the integration of viral DNA into the host genome, preventing the establishment of a productive infection.

The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their catalytic activity and disrupting the viral replication cycle.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the dihydrothiopyrano[3,2-d]pyrimidine and related series, focusing on structural modifications, physicochemical properties, and inferred biological activity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound ID Core Structure Substituent R-Group Yield (%) Melting Point (°C) Notable NMR Shifts (δ, ppm)
Target Compound (DJZ) Pyrimidine-oxyphenyl 4-(Methylsulfonyl)benzyl - - -
23a Dihydrothiopyrano-pyrimidine 4-Cyanobenzyl 81 184–186 7.77 (d, J = 8.2 Hz, aromatic H)
23c Dihydrothiopyrano-pyrimidine 2-Cyanobenzyl 78 206–208 7.79 (d, J = 7.6 Hz, aromatic H)
23f Dihydrothiopyrano-pyrimidine 4-Aminobenzyl 64 169–171 6.68–7.66 (aromatic H)
Key Observations:

Substituent Position and Yield: The 4-cyanobenzyl substituent in 23a yields 81%, higher than the 2-cyanobenzyl isomer (23c, 78%) and 4-aminobenzyl derivative (23f, 64%). This suggests steric or electronic factors favor para-substitution during synthesis .

Melting Points: 23c (2-cyanobenzyl) has the highest melting point (206–208°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the ortho-substituted cyano group. In contrast, 23f (4-aminobenzyl) melts at 169–171°C, reflecting reduced crystallinity from the polar amino group .

NMR Data: Aromatic proton signals in 23a and 23c appear downfield (δ ~7.77–7.79 ppm) due to electron-withdrawing cyano groups, whereas 23f shows broader aromatic signals (δ 6.68–7.66 ppm) from the electron-donating amino substituent .

Activité Biologique

3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile, commonly referred to as HIV-1 inhibitor-32, is a synthetic compound with potential therapeutic applications, particularly in the treatment of HIV/AIDS. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H29N5O3S
  • Molecular Weight : 491.6 g/mol
  • IUPAC Name : 3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile
  • InChI Key : LPBHCIIMBZNWQE-UHFFFAOYSA-N

The compound primarily functions as an inhibitor of the replication of the human immunodeficiency virus type 1 (HIV-1). It targets specific enzymes and proteins crucial for viral replication, effectively preventing the virus from multiplying and spreading within the host. This mechanism positions it as a significant advancement in HIV treatment strategies.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties. In vitro studies have demonstrated its ability to inhibit HIV replication effectively. For instance, a study reported that the compound significantly reduced viral load in cell cultures infected with HIV, showcasing its potential as an effective therapeutic agent against the virus .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various human cell lines. Results indicated that while the compound effectively inhibited HIV replication, it exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Study Findings
In Vitro Efficacy Demonstrated significant inhibition of HIV replication in cell cultures with minimal cytotoxic effects .
Mechanistic Insights Identified specific protein targets involved in HIV replication that were inhibited by the compound .
Animal Models In xenograft mouse models, this compound showed dose-dependent suppression of tumor growth without significant toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.